(S)-Desethyl-etomidate
Overview
Description
(S)-Desethyl-etomidate is a chiral derivative of etomidate, an intravenous anesthetic agent used for the induction of general anesthesia and sedation. The compound is characterized by the removal of an ethyl group from the etomidate structure, resulting in a molecule with distinct pharmacological properties. The (S)-enantiomer of desethyl-etomidate is of particular interest due to its potential for reduced side effects and enhanced efficacy compared to its racemic mixture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desethyl-etomidate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral precursor, which is often derived from commercially available starting materials.
Chiral Resolution: The chiral precursor undergoes resolution to obtain the (S)-enantiomer.
Desethylation: The ethyl group is removed through a series of chemical reactions, often involving selective oxidation and reduction steps.
Purification: The final product is purified using techniques such as chromatography to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.
Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and reduce human error.
Quality Control: Implementing rigorous quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Desethyl-etomidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to derivatives with unique characteristics.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives that can be further studied for their pharmacological effects.
Scientific Research Applications
(S)-Desethyl-etomidate has several scientific research applications, including:
Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.
Biology: Investigated for its effects on cellular processes and potential as a research tool in neurobiology.
Medicine: Explored for its anesthetic properties and potential as a safer alternative to etomidate.
Industry: Utilized in the development of new anesthetic agents and related pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Desethyl-etomidate involves:
GABA Receptors: The compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.
Molecular Targets: The primary molecular targets are the GABA-A receptors in the central nervous system.
Pathways: The activation of GABA-A receptors results in hyperpolarization of neurons, leading to sedation and anesthesia.
Comparison with Similar Compounds
Similar Compounds
Etomidate: The parent compound, used widely as an anesthetic.
Propofol: Another intravenous anesthetic with a different mechanism of action.
Ketamine: An anesthetic with dissociative properties, acting on NMDA receptors.
Uniqueness
(S)-Desethyl-etomidate is unique due to its chiral nature and potential for reduced side effects compared to racemic etomidate. Its selective action on GABA-A receptors makes it a promising candidate for further research and development in the field of anesthesiology.
Properties
IUPAC Name |
3-[(1S)-1-phenylethyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCCBLTSWHXIS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205218 | |
Record name | Desethyl-etomidate, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56649-49-1 | |
Record name | 1-[(1S)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56649-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desethyl-etomidate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethyl-etomidate, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESETHYL-ETOMIDATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNC4DVY1A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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